molecular formula C18H30NaO3S B8730605 Sodium 4-(1-ethyldecyl)benzenesulfonate

Sodium 4-(1-ethyldecyl)benzenesulfonate

Cat. No.: B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
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Description

Chemical Identity: Sodium 4-(1-ethyldecyl)benzenesulfonate, commonly known as Sodium Dodecylbenzene Sulfonate (SDBS), is an anionic surfactant with the molecular formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . Its structure consists of a benzene ring sulfonated at the 4-position, attached to a branched dodecyl (C12) alkyl chain (1-ethyldecyl group) (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl benzenesulfonate involves three main steps: alkylation, sulfonation, and neutralization .

Industrial Production Methods: In industrial settings, the production process involves the use of a continuous reactor system where benzene and dodecyl olefin are fed into an alkylation reactor. The resulting dodecyl benzene is then transferred to a sulfonation reactor where it reacts with sulfur trioxide. The sulfonated product is subsequently neutralized with sodium hydroxide in a neutralization reactor, and the final product is dried to obtain a free-flowing powder .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Surfactant in Synthesis:
Sodium 4-(1-ethyldecyl)benzenesulfonate is primarily utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize dispersions makes it crucial in the production of various nanomaterials, enhancing their stability and functionality.

Reactions:
The compound undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Reduced to hydrocarbons with reducing agents such as lithium aluminum hydride or hydrogen gas.
  • Substitution: Engages in substitution reactions where the sulfonate group can be replaced by other functional groups.

Biological Applications

Cell Membrane Preparation:
In biological research, this compound is employed in the preparation of cell membranes. Its surfactant properties facilitate the extraction and stabilization of membrane proteins, which are critical for studying cellular functions.

Protein Extraction:
The compound is also used in protein extraction processes, aiding in the solubilization of proteins from cellular structures. This application is vital for biochemical studies and protein characterization.

Medical Applications

Drug Delivery Systems:
this compound plays a significant role in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations.

Emulsifying Agent:
In medicine, it serves as an emulsifying agent, stabilizing emulsions in various topical and injectable formulations. This ensures that active ingredients are evenly distributed and remain effective over time.

Industrial Applications

Detergents and Emulsifiers:
The compound is widely used in the formulation of detergents and emulsifiers. Its surfactant properties allow for effective cleaning and emulsification processes, making it a staple ingredient in household and industrial cleaning products .

Pesticide Formulations:
this compound is included in pesticide formulations as a surfactant, improving the spreadability and adherence of active ingredients on plant surfaces. It enhances the efficacy of pesticides by ensuring thorough coverage .

Case Study 1: Nanoparticle Synthesis

In a study on nanoparticle synthesis, this compound was utilized to stabilize gold nanoparticles. The results indicated that the surfactant significantly improved the dispersion stability of nanoparticles, leading to enhanced optical properties suitable for biomedical applications.

Case Study 2: Protein Solubilization

A research project focusing on membrane protein extraction demonstrated that this compound effectively solubilized membrane proteins from E. coli cells. The extracted proteins maintained their functional integrity, facilitating subsequent biochemical assays.

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical state : Solid, soluble in water .
  • Surface activity : Exhibits strong detergency, emulsification, foaming, and dispersing properties, with an active content of 30–40% .
  • pH : ~8 in aqueous solution .

Comparison with Similar Compounds

A detailed comparison of SDBS with structurally or functionally related sulfonates is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Sodium 4-(1-ethyldecyl)benzenesulfonate (SDBS) C₁₈H₂₉NaO₃S 348.48 Branched C12 alkyl chain; enhances fluorescence intensity in fluorescein systems . Detergents, emulsifiers, antistatic agents.
Sodium benzenesulfonate C₆H₅SO₃Na 180.16 No alkyl chain; simpler structure. Catalyst in C–S coupling reactions (94% yield in Ni@Bpy-sp2c-COF systems) .
Sodium dodecyl sulfate (SDS) C₁₂H₂₅SO₄Na 288.38 Linear C12 chain with sulfate head; reduces fluorescein fluorescence . Protein denaturation, laboratory detergent.
Calcium dodecylbenzene sulfonate C₃₆H₅₈CaO₆S₂ 691.05 Calcium salt; higher molecular weight. Likely used in industrial emulsifiers or lubricants.
Sodium 4-tridecylbenzenesulfonate C₁₉H₃₁SO₃Na 362.50 Longer C13 alkyl chain. Specialty surfactants with enhanced hydrophobic interactions.
Sodium perfluoro(octane-1-sulfonate) C₈F₁₇SO₃Na 538.12 Fully fluorinated chain; environmentally persistent. Water- and oil-repellent coatings (regulated due to bioaccumulation risks).
4-C10-13-sec-alkyl derivatives (e.g., sodium 4-(1-methyldecyl)benzenesulfonate) C₁₇H₂₇NaO₃S 334.45 Branched C10-C13 chains; variable alkyl positions. Tailored surfactants for specific solubility requirements.

Key Research Findings

Catalytic Efficiency :

  • SDBS-based Ni@Bpy-sp2c-COF catalysts achieved 94% yield in C–S coupling reactions, outperforming homogeneous systems .
  • Sodium benzenesulfonate (lacking an alkyl chain) showed inferior catalytic performance in similar reactions .

Fluorescence Interactions :

  • SDBS and sodium laurylsulfonate enhance fluorescein fluorescence at pH 7.3–7.7, while SDS quenches fluorescence . This highlights SDBS's utility in fluorescence-based analytical methods.

Environmental Impact :

  • SDBS is biodegradable but poses risks due to its toxicity profile (e.g., R22, R41) .
  • Perfluorinated sulfonates (e.g., Sodium perfluoro(octane-1-sulfonate)) exhibit extreme environmental persistence, leading to global regulatory restrictions .

Structural Effects on Performance :

  • Alkyl chain length : Longer chains (e.g., C13 in Sodium 4-tridecylbenzenesulfonate) increase hydrophobicity, enhancing oil-in-water emulsification .
  • Branching : SDBS's 1-ethyldecyl group improves solubility in hard water compared to linear analogs like SDS .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(1-ethyldecyl)benzenesulfonate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via sulfonation of 4-(1-ethyldecyl)benzene using concentrated sulfuric acid or sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide. Key parameters include controlling sulfonation temperature (50–70°C) to avoid side reactions and ensuring stoichiometric excess of SO₃ for complete conversion . Purification involves recrystallization from ethanol/water mixtures, with purity verified by HPLC (C18 column, methanol/water mobile phase) and elemental analysis .

Q. How can structural characterization be performed to confirm the alkyl chain branching and sulfonate group placement?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify branching at the 1-ethyldecyl chain (e.g., δ 0.8–1.5 ppm for methyl/methylene groups) and the aromatic sulfonate substitution (δ 7.5–8.0 ppm for para-substituted benzene) . FT-IR confirms sulfonate presence (asymmetric S=O stretch at ~1180–1200 cm⁻¹ and symmetric stretch at ~1040 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 348.4758 for [M-Na]⁻) .

Q. What experimental approaches are used to study its surfactant behavior and critical micelle concentration (CMC)?

  • Methodological Answer : Conduct surface tension measurements using a tensiometer (e.g., Du Noüy ring method) at varying concentrations. Plot surface tension vs. log[concentration] to determine CMC . Dynamic light scattering (DLS) can characterize micelle size distribution, while fluorescence spectroscopy (using pyrene as a probe) assesses micropolarity changes during micellization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted alkylbenzene) or ionic strength variations. Perform HPLC-MS to verify purity and quantify residual reactants . Standardize buffer conditions (e.g., 0.1 M NaCl) to minimize ionic interference. Cross-validate using multiple techniques (tensiometry, conductivity) .

Q. What methodologies are effective for studying its environmental persistence and photocatalytic degradation?

  • Methodological Answer : Simulate degradation using TiO₂ nanoparticles under UV/visible light (e.g., 150 mg catalyst in 500 mL solution, 10 ppm compound). Monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for aromatic sulfonates) and LC-MS to identify intermediates (e.g., hydroxylated derivatives) . Quantify sulfate ions via ion chromatography to track desulfonation .

Q. How can its interactions with biomolecules (e.g., proteins) be evaluated for toxicity studies?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with model proteins (e.g., bovine serum albumin). Circular dichroism (CD) assesses conformational changes in proteins. For cytotoxicity, perform MTT assays on cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

Q. What advanced NMR techniques can elucidate dynamic behavior in aqueous solutions?

  • Methodological Answer : Employ DOSY (Diffusion-Ordered Spectroscopy) to study self-association and aggregation. ²D NOESY identifies spatial proximity between alkyl chains and aromatic rings in micellar structures . Variable-temperature NMR (25–60°C) probes thermal stability of micelles .

Q. How can its role as a template in layered double hydroxide (LDH) synthesis be optimized?

  • Methodological Answer : Co-precipitate LDHs (e.g., Co-Al LDH) in the presence of the sulfonate (molar ratio 1:2 for metal:sulfonate). Use XRD to confirm interlayer spacing expansion (~1.5 nm for sulfonate-LDHs) and TGA to quantify organic content. Adjust pH to 9–10 during synthesis to stabilize LDH structure .

Properties

Molecular Formula

C18H30NaO3S

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3;

InChI Key

GVGUFUZHNYFZLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na]

melting_point

>300 °C

physical_description

WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.

solubility

Solubility in water, g/100ml at 25 °C: 20

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.5-L autoclave was charged with 900 g of deionized water, 750 g of vinyl chloride monomer, 5 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was allowed to proceed. After the saturated vapor pressure of vinyl chloride at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered. To the residue, 235 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.57 parts by weight based on the monomer) and 45 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.30 parts by weight based on the monomer) were additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.30 parts by weight and 0.33 part by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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Synthesis routes and methods II

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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Synthesis routes and methods III

Procedure details

The condensate was suspended in a mixture of 200 ml of water and 500 ml of MEK and a solution of 41.8 g (0.120 mole) of sodium n-dodecylbenzenesulfonate in 600 ml of water was added to the resulting suspension while stirring. When the suspension was stirred for a while and then allowed to stand, it separated into two phases. The upper phase was poured into 2 l of water while stirring and the resulting yellow precipitate was collected by filtering and dried, to give 46 g of n-dodecylbenzenesulfonate of the condensate of 4-diazodiphenylamine with terephthalaldehydic acid (diazo resin (c) of the present invention).
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 1, 1 g of C.I. Basic Red 14 (commercial name: Aizen Cathilon Red 4GH, made by Hodogaya Chem. Ind., Col, Ltd.) and 1 g of sodium dodecylbenzenesulfonate were reacted to obtain about 1.6 g of a dark reddish purple tar-like captioned hydrophobic cationic dye. The hydrophobic cationic dye was placed in a water-toluene phase and shaken, whereupon the dye mostly remained in the toluene phase. This reveals that the substitution with the organic anion contributes to drastically improved miscibility with the organic solvent.
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